molecular formula C17H19NO2S B2776131 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 300812-57-1

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2776131
CAS No.: 300812-57-1
M. Wt: 301.4
InChI Key: SMKCSAZTWGTXAA-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a fascinating organic compound with a unique structure that includes both an isoindole and a phenyl group

Preparation Methods

The synthesis of 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. The initial steps often include the formation of intermediate compounds that gradually build up to the final structure. Key reaction conditions may involve controlled temperatures, specific catalysts, and solvents that facilitate the formation of the isoindole ring and the attachment of the methylthio group.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

  • Oxidation: Common reagents include potassium permanganate or chromium trioxide, often resulting in the formation of oxidized derivatives with altered functional groups.

  • Reduction: Reduction reactions typically involve reagents like lithium aluminium hydride, leading to more hydrogenated forms of the original compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group, introducing different functional groups based on the reagents used.

Scientific Research Applications

5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has diverse applications:

  • Chemistry: Utilized in studying reaction mechanisms and synthetic pathways.

  • Biology: Explored for its interactions with biological molecules and potential biochemical activities.

  • Medicine: Investigated for possible pharmaceutical applications, such as drug precursors or active ingredients.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, often through binding to particular receptors or enzymes. This binding can trigger a cascade of biochemical reactions that lead to the compound’s observed effects. Key pathways may include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Compared to other isoindole derivatives, 5,6-dimethyl-2-(2-(methylthio)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups that impart distinct chemical and physical properties. Similar compounds might include other tetrahydroisoindole derivatives, but none possess the same exact substituent pattern, which can lead to different reactivity and applications.

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Properties

IUPAC Name

5,6-dimethyl-2-(2-methylsulfanylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKCSAZTWGTXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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